1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene
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Overview
Description
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a methoxy group and a butoxy chain substituted with a methylphenoxy group on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene typically involves the following steps:
Preparation of 2-methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2-methylphenoxybutanol: The 2-methylphenol is reacted with 4-bromobutanol in the presence of a base like sodium hydride to form 2-methylphenoxybutanol.
Etherification: The final step involves the reaction of 2-methylphenoxybutanol with 1-methoxy-2-bromobenzene in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy and butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzoic acid.
Reduction: Formation of 1-methoxy-2-[4-(2-methylcyclohexyl)butoxy]benzene.
Substitution: Formation of 1-methoxy-2-[4-(2-methylphenoxy)butoxy]-4-nitrobenzene.
Scientific Research Applications
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene exerts its effects involves interactions with specific molecular targets. The methoxy and butoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The aromatic ring can engage in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene
- 1-methoxy-2-[4-(2-ethylphenoxy)butoxy]benzene
- 1-methoxy-2-[4-(2-chlorophenoxy)butoxy]benzene
Uniqueness
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene is unique due to the specific positioning of the methoxy and butoxy groups, which confer distinct chemical and physical properties. Its structural configuration allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-15-9-3-4-10-16(15)20-13-7-8-14-21-18-12-6-5-11-17(18)19-2/h3-6,9-12H,7-8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPFYMYKXASLKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCOC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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